molecular formula C9H17N B14498225 1-Isocyano-2,2,4-trimethylpentane CAS No. 63742-37-0

1-Isocyano-2,2,4-trimethylpentane

Cat. No.: B14498225
CAS No.: 63742-37-0
M. Wt: 139.24 g/mol
InChI Key: LGPRTTVELHKSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-2,2,4-trimethylpentane can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylpentan-1-amine with phosgene (COCl2) to form the corresponding isocyanate, which is then converted to the isocyanide using a base such as triethylamine. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-2,2,4-trimethylpentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyanide group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Isocyanates or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Isocyano-2,2,4-trimethylpentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-isocyano-2,2,4-trimethylpentane involves its interaction with various molecular targets and pathways. The isocyano group can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds. The compound’s effects are mediated through its ability to form stable bonds with specific molecular targets, influencing their activity and function.

Comparison with Similar Compounds

1-Isocyano-2,2,4-trimethylpentane can be compared with other similar compounds, such as:

    2,2,4-Trimethylpentane (Isooctane): A hydrocarbon used as a reference standard in octane rating.

    2-Isocyano-2,4,4-trimethylpentane: Another isomer with similar properties but different structural arrangement.

    1,1,3,3-Tetramethylbutyl isocyanide: A related compound with a different carbon backbone.

Properties

CAS No.

63742-37-0

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1-isocyano-2,2,4-trimethylpentane

InChI

InChI=1S/C9H17N/c1-8(2)6-9(3,4)7-10-5/h8H,6-7H2,1-4H3

InChI Key

LGPRTTVELHKSLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)C[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.